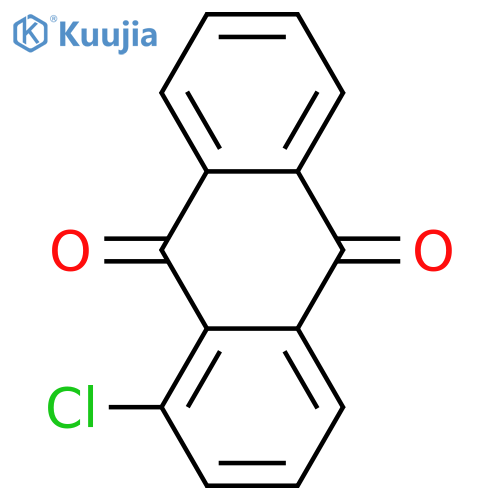

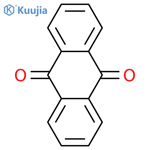

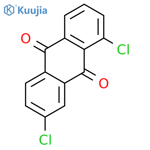

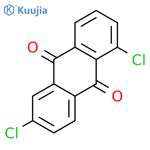

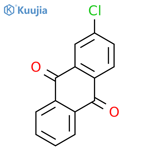

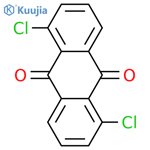

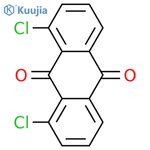

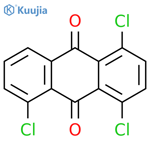

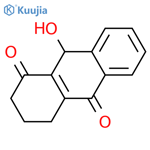

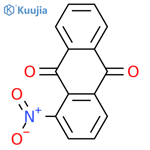

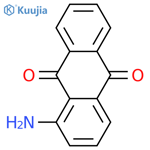

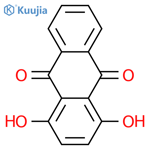

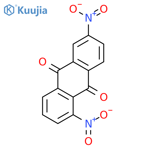

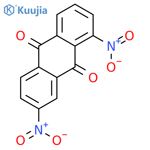

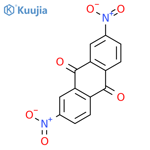

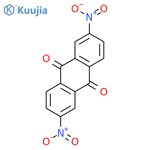

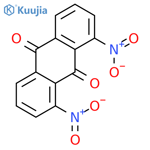

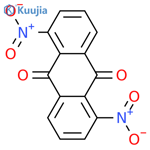

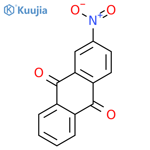

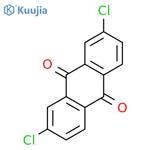

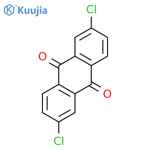

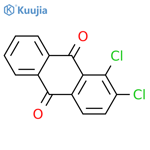

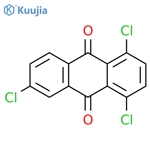

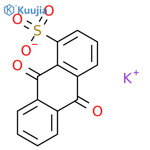

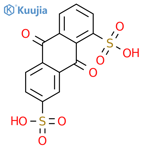

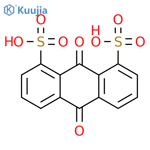

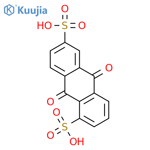

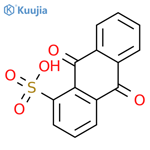

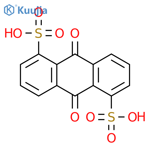

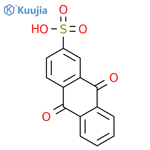

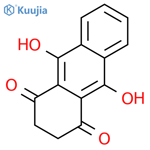

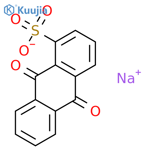

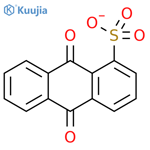

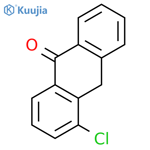

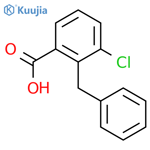

Anthraquinone derivatives

,

Federal Republic of Germany,

,

,